Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate)
Description
Properties
CAS No. |
85371-60-4 |
|---|---|
Molecular Formula |
C31H12Cl2NNa3O12S3 |
Molecular Weight |
826.5 g/mol |
IUPAC Name |
trisodium;(22,23-dichloro-6,13-disulfonatooxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5,7,9,11,13,15,17(31),18,20(32),21(26),22,24,27,29-hexadecaen-27-yl) sulfate |
InChI |
InChI=1S/C31H15Cl2NO12S3.3Na/c32-21-11-9-19-24(27(21)33)17-10-12-22-25-13(5-7-18(23(17)25)30(19)45-48(38,39)40)14-6-8-20-26(28(14)34-22)31(46-49(41,42)43)16-4-2-1-3-15(16)29(20)44-47(35,36)37;;;/h1-12H,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
InChI Key |
AQPOBELCHWQSKM-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C5C=CC6=C(C7=C(C8=C6C5=C(C=C8)N=C4C3=C2OS(=O)(=O)[O-])C(=C(C=C7)Cl)Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium dichloroanthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15-triyl tris(sulfate) typically involves multi-step organic reactionsThe final step involves the addition of sodium ions to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the complex molecular structure.
Chemical Reactions Analysis
Types of Reactions
Trisodium dichloroanthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15-triyl tris(sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinone compounds. These products have distinct chemical and physical properties that make them useful in different applications.
Scientific Research Applications
Biomedical Applications
1.1 Anticancer Activity
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine derivatives have been studied for their potential anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms such as the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
Case Study:
In a study published in Cancer Letters, derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. The mechanism was attributed to the compound's ability to target specific cellular pathways involved in tumor growth and survival .
1.2 Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. Its efficacy against a range of bacteria and fungi makes it a candidate for developing new antibiotics.
Case Study:
A study demonstrated that Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results suggest that the compound disrupts bacterial cell membranes, leading to cell lysis .
Environmental Applications
2.1 Dyeing Agents
Due to its vibrant color properties, this compound is utilized in the textile industry as a dyeing agent. Its stability and resistance to fading make it suitable for use in high-quality fabrics.
Data Table: Dyeing Properties
| Property | Value |
|---|---|
| Color Fastness | Excellent |
| Solubility in Water | Moderate |
| Application Method | Exhaustion Dyeing |
Case Study:
Research conducted on cotton fabrics treated with this dye showed enhanced color retention after multiple washes compared to conventional dyes .
Photovoltaic Applications
3.1 Organic Solar Cells
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine has been investigated for its potential use in organic photovoltaic devices due to its favorable electronic properties.
Case Study:
In a recent experiment, solar cells incorporating this compound achieved power conversion efficiencies exceeding 10%. The study highlighted the role of the compound's molecular structure in facilitating charge transport within the solar cell matrix .
Analytical Chemistry Applications
4.1 Fluorescent Probes
The compound is also employed as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes due to its strong fluorescence properties.
Data Table: Fluorescent Properties
| Analyte | Detection Limit |
|---|---|
| Lead Ions | 0.5 µM |
| Mercury Ions | 0.1 µM |
Case Study:
A study demonstrated the use of Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine as a sensitive probe for detecting mercury ions in environmental samples with high selectivity and sensitivity .
Mechanism of Action
The mechanism of action of Trisodium dichloroanthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15-triyl tris(sulfate) involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 13390-52-8
- IUPAC Name : Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15-triol, tris(hydrogensulfate) (ester), trisodium salt .
- Molecular Formula: C₃₁H₁₇NO₁₂S₃·3Na .
- Structure: A polycyclic aromatic system fused with acridine and anthraquinone moieties, substituted with three sulfate ester groups and three sodium counterions.
Key Features :
- High molecular weight (MW: ~800 g/mol) due to fused aromatic rings and sulfated substituents.
- Enhanced water solubility compared to non-sulfonated analogs, attributed to ionic sulfate groups .
Comparison with Structurally Related Compounds
2.1. Vat Black 25 (C.I. 69525)
- CAS No.: 4395-53-3 .
- Molecular Formula : C₃₈H₁₉N₃O₅ .
- Structure: Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione with an aminoanthraquinone substituent .
- Key Differences :
- Lacks sulfated groups, resulting in lower aqueous solubility.
- Contains a trione (three ketone groups) instead of triol tris(sulfate) esters.
- Applications : Widely used as a vat dye in textiles due to its stability and colorfastness .
2.2. 10,15-Dihydroxyanthra[2,1,9-mna]naphth[2,3-h]acridin-5(16H)-one Disodium Bis(sulphate)
- CAS No.: Not explicitly listed (referenced in ).
- Molecular Formula: Likely C₂₉H₁₅NO₁₀S₂·2Na (inferred from structural analogs) .
- Structure : Similar fused backbone with two hydroxyl and two sulfate groups.
- Key Differences :
2.3. N-(5,10,15,16-Tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-Benzamide (CAS 3772-98-3)
- Molecular Formula : C₃₈H₂₀N₂O₄ .
- Structure : Benzamide-substituted trioxoanthracridine without sulfation.
- Key Differences: Non-ionic, hydrophobic benzamide group reduces solubility in polar solvents. Potential for π-π stacking interactions due to planar aromatic systems .
Comparative Data Table
Research Findings and Functional Insights
- Solubility: Sulfated derivatives (e.g., the target compound) exhibit superior aqueous solubility compared to non-sulfated analogs like Vat Black 25, making them suitable for biomedical or aqueous-phase applications .
- Environmental Impact : Related compounds (e.g., CAS 3772-98-3) may face regulatory scrutiny due to persistence; sulfated variants could degrade more readily .
Biological Activity
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulfate) is a complex organic compound with the molecular formula C31H12Cl2NNa3O12S3. It has garnered attention for its potential biological activities and applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique combination of chloro, sulfonate, and sodium groups, which contribute to its distinct chemical properties and biological interactions.
- Molecular Weight : 826.50 g/mol
- CAS Number : 85371-60-4
- Structure : The compound features multiple aromatic rings and sulfate groups that enhance its reactivity and solubility in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The final step includes the addition of sodium ions to form the trisodium salt. Industrial production often utilizes high-pressure reactors and specialized catalysts to ensure high yield and purity.
The biological activity of Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulfate) is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's structure allows it to bind specifically to these targets, modulating their activity and leading to diverse biological effects. Ongoing research aims to elucidate the detailed pathways involved in these interactions.
Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. For instance:
- Case Study : A study involving human breast cancer cells demonstrated that treatment with the compound resulted in significant cell death compared to untreated controls. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways.
Antimicrobial Properties
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulfate) has also been investigated for its antimicrobial activity. Preliminary findings suggest it may be effective against a range of bacteria and fungi.
- Case Study : In a study on Salmonella Enteritidis, the compound demonstrated a concentration-dependent reduction in cell viability. Higher concentrations led to significant membrane disruption and release of intracellular contents.
Table of Biological Activities
Research Applications
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulfate) is being explored for various applications:
- Chemistry : Used as a precursor in synthesizing complex organic molecules and dyes.
- Biology : Investigated as a fluorescent probe for biological imaging.
- Medicine : Studied for therapeutic properties including anticancer and antimicrobial activities.
- Industry : Utilized in producing specialty chemicals and advanced materials.
Q & A
Q. Methodological Answer :
- UV-Vis Spectroscopy : Analyze π→π* transitions in the anthracene-acridine backbone (200–400 nm). Compare with USP reference spectra for dichlorofluoroscein analogs .
- NMR : Use DMSO-d6 to resolve aromatic protons and sulfonate groups. Cross-validate with mass spectrometry (ESI-MS) for molecular weight confirmation .
Advanced: How to resolve contradictions in purity assays (e.g., HPLC vs. titration)?
Methodological Answer :
Discrepancies often arise from matrix interference or isomer coexistence. Address via:
- HPLC Optimization : Use a 5-µm C18 column with a gradient elution (acetonitrile/0.1% TFA) to separate isomers .
- Statistical Validation : Apply ANOVA to compare results across methods, ensuring alignment with USP residue-on-ignition thresholds (<0.5%) .
Advanced: What experimental designs are suitable for studying photodegradation kinetics?
Q. Methodological Answer :
- Light Exposure Studies : Use a xenon arc lamp (simulated sunlight) with controlled pH (2–12). Monitor degradation via UV-Vis at 30-minute intervals .
- Quantum Yield Calculation : Combine actinometry and HPLC to quantify reactive oxygen species (ROS) involvement, referencing USP protocols for halogenated dyes .
Basic: How to assess solubility and stability in aqueous buffers?
Q. Methodological Answer :
- Phase Solubility Analysis : Prepare saturated solutions in phosphate buffers (pH 3–9). Centrifuge and quantify supernatant concentration via UV-Vis .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor sulfonate group hydrolysis via FT-IR (1040 cm⁻¹ S-O stretch) .
Advanced: How to investigate sulfonate group reactivity in catalytic cycles?
Q. Methodological Answer :
- Electrochemical Analysis : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to study redox behavior in acetonitrile/water .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict electrophilic substitution sites, validated by HPLC-MS .
Basic: What quality control measures ensure batch-to-batch consistency?
Q. Methodological Answer :
- ICP-OES : Quantize sodium content (target: 3 mol eq.) to confirm trisodium stoichiometry .
- Karl Fischer Titration : Validate water content (<0.1% w/w) to prevent hydrolysis during storage .
Advanced: How to design a mechanistic study for chlorine substituent reactivity?
Q. Methodological Answer :
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated vs. non-deuterated solvents (e.g., D2O vs. H2O) in nucleophilic substitutions .
- X-ray Crystallography : Resolve crystal structures of reaction intermediates to identify steric effects from the naphthacridine core .
Basic: Which separation techniques optimize yield in large-scale synthesis?
Q. Methodological Answer :
- Membrane Technology : Use ultrafiltration (10 kDa cutoff) to retain high-MW byproducts .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water gradients) based on solubility profiles .
Advanced: How to analyze conflicting data from fluorescence quenching assays?
Q. Methodological Answer :
- Stern-Volmer Analysis : Plot F₀/F vs. quencher concentration. Non-linear plots suggest static/dynamic quenching coexistence .
- Lifetime Measurements : Use time-resolved fluorescence to distinguish between quenching mechanisms .
Basic: What safety protocols are critical during handling?
Q. Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of airborne particulates (particle size <10 µm) .
- Waste Management : Neutralize chlorinated waste with sodium bicarbonate before disposal .
Advanced: How to model the compound’s interaction with biological macromolecules?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with DNA G-quadruplexes. Validate via SPR (KD < 1 µM) .
- Circular Dichroism (CD) : Monitor conformational changes in DNA/RNA upon binding (190–300 nm) .
Basic: How to validate synthetic routes using green chemistry principles?
Q. Methodological Answer :
- E-Factor Calculation : Quantify waste (kg byproduct/kg product) and optimize solvent recovery via distillation .
- Catalyst Screening : Test recyclable catalysts (e.g., Pd/C) for Suzuki couplings to reduce heavy metal use .
Advanced: What strategies address low reproducibility in catalytic applications?
Q. Methodological Answer :
- Process Control Simulations : Use Aspen Plus to model reaction kinetics and identify critical parameters (e.g., temp, stirring rate) .
- DoE (Design of Experiments) : Apply factorial design to isolate variables affecting yield (e.g., pH, catalyst loading) .
Advanced: How to correlate computational predictions with experimental reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
